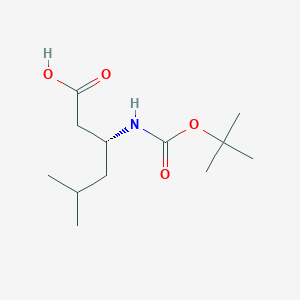

(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

描述

®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a popular protecting group for amines due to its stability under a variety of conditions and its ease of removal.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group of 5-methylhexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amino acid .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.

化学反应分析

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: TFA, HCl, or other strong acids.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

Deprotection: The primary product is the free amino acid.

Substitution: Products vary depending on the substituents introduced.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

科学研究应用

®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and other complex molecules.

Biology: In the study of enzyme-substrate interactions and protein synthesis.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

作用机制

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the amino group is released, allowing it to react with other functional groups to form the desired products .

相似化合物的比较

Similar Compounds

®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: Features a Boc-protected amino group.

®-3-((Phenylmethoxycarbonyl)amino)-5-methylhexanoic acid: Features a phenylmethoxycarbonyl (Cbz) protecting group.

®-3-((Methoxycarbonyl)amino)-5-methylhexanoic acid: Features a methoxycarbonyl protecting group.

Uniqueness

The tert-butoxycarbonyl group is unique due to its stability and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .

生物活性

(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, commonly referred to as (R)-Boc-Leu-OH, is a chiral amino acid derivative widely used in organic synthesis, particularly in peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in the stability and reactivity of the amino group during chemical reactions. This article explores the biological activity of this compound, focusing on its applications in scientific research, synthesis processes, and potential therapeutic uses.

Chemical Structure and Properties

The structure of (R)-Boc-Leu-OH can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 241.32 g/mol

- CAS Number : 146398-18-7

The presence of the Boc group provides significant advantages in synthetic chemistry by allowing selective protection and deprotection of the amino group, which is essential for constructing peptides with specific sequences.

Synthesis Methods

The synthesis of (R)-Boc-Leu-OH typically involves:

- Protection of the Amino Group : The amino group of 5-methylhexanoic acid is protected using di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine.

- Deprotection : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), allowing for further modifications or peptide coupling.

1. Peptide Synthesis

(R)-Boc-Leu-OH serves as a building block in peptide synthesis. Its Boc protecting group allows for the formation of peptide bonds while maintaining the integrity of the amino group until the desired sequence is achieved. This property is crucial for studying protein structure and function.

2. Enzyme Interactions

Research indicates that (R)-Boc-Leu-OH can be utilized to investigate enzyme-substrate interactions. For instance, studies have shown its effectiveness in probing the catalytic mechanisms of various enzymes involved in protein synthesis and modification.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Used as a building block in peptide synthesis | Peptide synthesis, enzyme studies |

| (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid | Structure | Less studied than (R)-enantiomer | Potentially similar applications |

| Pregabalin | CHNO | Anticonvulsant and analgesic properties | Neuropathic pain treatment |

Case Study 1: Peptide Synthesis

In a study conducted by Lewandowski et al., (R)-Boc-Leu-OH was successfully incorporated into chimeric antimicrobial peptides to enhance their biological activity against bacterial strains. The research demonstrated that the introduction of Boc-protected amino acids improved the stability and efficacy of the peptides compared to those synthesized without protective groups.

Case Study 2: Enzyme Interaction Studies

A series of experiments were performed to evaluate how (R)-Boc-Leu-OH interacts with specific enzymes involved in peptide bond formation. The results indicated that this compound could serve as an effective substrate analog, providing insights into enzyme mechanisms and substrate specificity .

属性

IUPAC Name |

(3R)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVAMBSTOWHUMM-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427388 | |

| Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146398-18-7 | |

| Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。